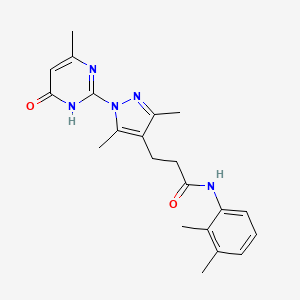

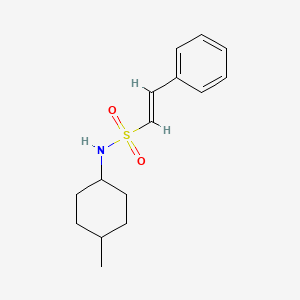

![molecular formula C7H13N B2973046 八氢环戊[B]吡咯 CAS No. 5661-02-9](/img/structure/B2973046.png)

八氢环戊[B]吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octahydrocyclopenta[B]pyrrole is a chemical compound with the molecular formula C7H13N . It is also known by other names such as Cyclopenta[b]pyrrole, octahydro- .

Synthesis Analysis

The synthesis of Octahydrocyclopenta[B]pyrrole involves various methods. One method involves the Pd/phosphine-catalyzed reaction of a compound with aryl bromides, leading to the selective synthesis of either 6-aryl octahydrocyclopenta[b]pyrroles or the corresponding 5-aryl isomers . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of Octahydrocyclopenta[B]pyrrole is characterized by a molecular formula of C7H13N . The average mass is 111.185 Da and the monoisotopic mass is 111.104797 Da .Chemical Reactions Analysis

Octahydrocyclopenta[B]pyrrole undergoes various chemical reactions. For instance, the Pd/phosphine-catalyzed reaction of a compound with aryl bromides leads to the selective synthesis of either 6-aryl octahydrocyclopenta[b]pyrroles, the corresponding 5-aryl isomers, diarylamine, or hexahydrocyclopenta[b]pyrrole .Physical And Chemical Properties Analysis

Octahydrocyclopenta[B]pyrrole has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .科学研究应用

合成途径和非对映选择性八氢环戊[b]吡咯化合物通过 Pd/膦催化的反应合成,表现出优异的非对映选择性。产物分布和非对映选择性取决于膦配体的结构,影响反应途径 (Ney 和 Wolfe,2005 年)。

对映选择性合成八氢环戊[b]吡咯的对映选择性合成实现了高收率和对映体过量。该合成策略使用偶氮-Cope 重排的动态动力学拆分,导致形成角取代的双环胺产物 (Ito、Overman 和 Wang,2010 年)。

抗病毒应用双环八氢环庚[b]吡咯-4(1H)-酮衍生物与八氢环戊[b]吡咯密切相关,已被确定为选择性的抗丙型肝炎病毒剂。这些化合物对不同基因型的 HCV 表现出有希望的抗病毒活性 (Kaushik-Basu 等人,2016 年)。

立体选择性合成已经开发出一种立体选择性合成八氢吡喃并[3,2-b]吡咯衍生物的方法。该过程使用吡喃糖衍生物的还原胺化,导致新的稠合 N-杂双环化合物 (Ma 等人,2013 年)。

非天然 L-丙氨酸衍生物的合成偶氮-Cope-Mannich 反应已被用于合成源自非天然 L-丙氨酸的反式-八氢环庚[b]吡咯。这些化合物以高对映体纯度合成,突出了它们在药物化学中的潜在相关性 (Ratmanova、Belov、Andreev 和 Kurkin,2014 年)。

扩展卟啉和光学应用八氢环戊[b]吡咯与扩展卟啉有关,它们在阴离子结合、光动力疗法、抗感测、MRI 对比和非线性光学应用中具有应用。这些大环化合物表现出多样的结构和功能特性 (Misra 和 Chandrashekar,2008 年)。

三重再摄取抑制剂合成双环八氢环戊[c]吡咯支架已被研究为有效的三重再摄取抑制剂,可能用于治疗抑郁症。这些化合物抑制血清素、去甲肾上腺素和多巴胺转运蛋白,并在药理学表征中显示出前景 (Shao 等人,2011 年)。

作用机制

The mechanism of action of Octahydrocyclopenta[B]pyrrole involves various processes. For instance, the changes in product distribution in the Pd/phosphine-catalyzed reaction are believed to derive from the influence of Pd-catalyst structure on the relative rates of reductive elimination, β-hydride elimination, alkene insertion, and alkene dissociation processes in a mechanistically complex reaction .

安全和危害

未来方向

The future directions in the study and application of Octahydrocyclopenta[B]pyrrole could involve the development of more efficient and selective synthesis methods. For instance, the use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .

属性

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKDJHASTPQGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCNC2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydrocyclopenta[B]pyrrole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

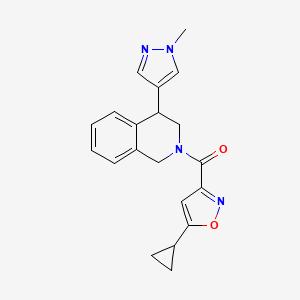

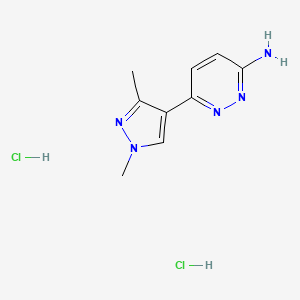

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)

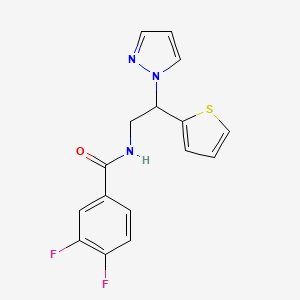

![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)

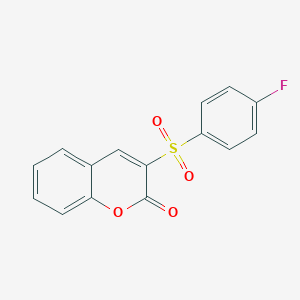

![2-[(2-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2972973.png)

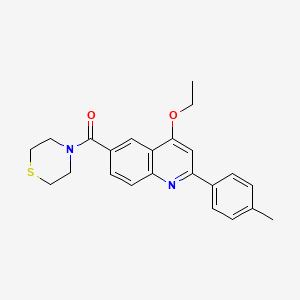

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2972977.png)

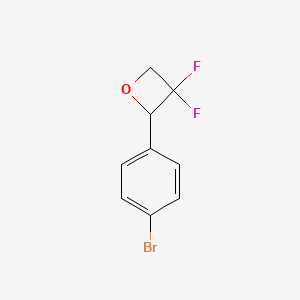

![3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol](/img/structure/B2972982.png)

![2-[(3-chloro-4-methoxyphenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2972985.png)